REACTION_SMILES
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[CH3:1][Si:2]([CH:3]=[N+:4]=[N-:5])([CH3:6])[CH3:7].[CH3:25][OH:26].[NH2:8][c:9]1[c:10]([C:11](=[O:12])[OH:13])[c:14]([Cl:18])[cH:15][cH:16][cH:17]1.[cH:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1>>[CH3:1][O:13][C:11]([c:10]1[c:9]([NH2:8])[cH:17][cH:16][cH:15][c:14]1[Cl:18])=[O:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(Cl)c1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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COC(=O)c1c(N)cccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |